![molecular formula C30H42O3 B14199732 4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde CAS No. 920751-51-5](/img/structure/B14199732.png)
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde is a complex organic compound characterized by its unique structure, which includes a benzaldehyde group linked to a phenoxyethoxy chain with a pentadec-8-en-1-yl substituent
Preparation Methods
The synthesis of 4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxyethoxy intermediate: This involves the reaction of 3-(Pentadec-8-EN-1-YL)phenol with ethylene oxide under basic conditions to form the phenoxyethoxy intermediate.
Aldehyde formation: The phenoxyethoxy intermediate is then reacted with 4-formylbenzoic acid under acidic conditions to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde can be compared with similar compounds such as:
3-(Pentadec-8-EN-1-YL)phenol: This compound shares the pentadec-8-en-1-yl substituent but lacks the phenoxyethoxy and aldehyde groups, resulting in different chemical properties and applications.
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzoic acid:
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzyl alcohol: This is the reduced form of the aldehyde and is used in different chemical reactions and applications.
Properties
CAS No. |
920751-51-5 |
|---|---|
Molecular Formula |
C30H42O3 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
4-[2-(3-pentadec-8-enylphenoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C30H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-27-17-15-18-30(25-27)33-24-23-32-29-21-19-28(26-31)20-22-29/h7-8,15,17-22,25-26H,2-6,9-14,16,23-24H2,1H3 |
InChI Key |
WCBDQIXFVUVFAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


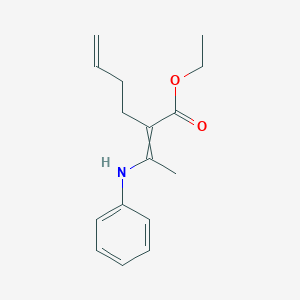
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
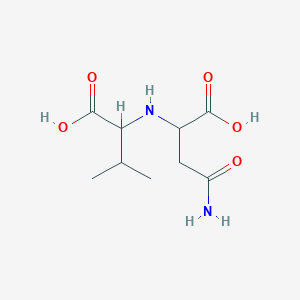

propanedinitrile](/img/structure/B14199672.png)
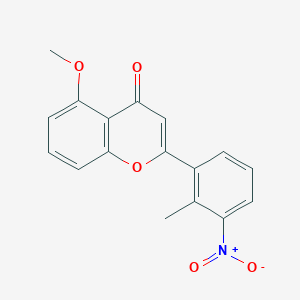
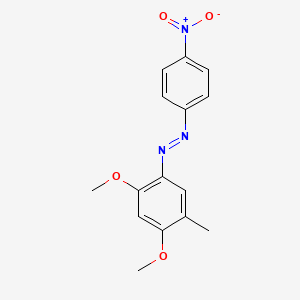
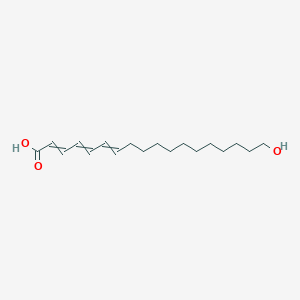
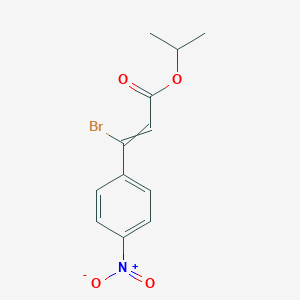
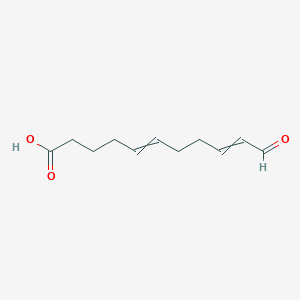
![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
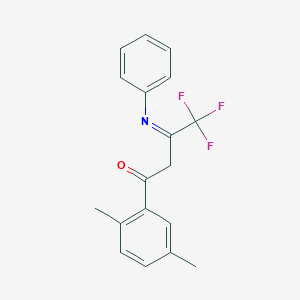
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)
